![molecular formula C6H7ClN4 B2455588 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride CAS No. 2243514-77-2](/img/structure/B2455588.png)
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The 7-amino group and halogen substituents on the pyridine ring participate in nucleophilic aromatic substitution (SNAr). In optimized protocols using 2-chloro-3-nitropyridine precursors:
-
Reagents : K₂CO₃, DABCO, or secondary amines in THF/EtOH mixtures
-
Key observation : Complete conversion to pyrazolo[4,3-b]pyridines occurs within 45 minutes at 40°C via intermediate N-acetylhydrazone formation .
Table 1: SNAr Reaction Outcomes
Starting Material | Nucleophile | Product Yield | Conditions |
---|---|---|---|
2-Chloro-3-nitropyridine | Hydrazine | 89% | THF, 40°C, 45 min |
2-Fluoro-3-nitropyridine | Methylamine | 76% | EtOH, 60°C, 2 hr |
Azo-Coupling and Cyclization
The compound forms diazonium salts that undergo Japp–Klingemann reactions with β-ketoesters:
-
Mechanism :
Critical factors :
-
Use of arenediazonium tosylates enhances stability vs traditional diazonium salts
-
One-pot procedures achieve 82–94% yields by combining azo-coupling and cyclization
Acetyl Group Migration
An unusual C→N acetyl migration occurs during SNAr reactions:
-
Experimental evidence :
Proposed mechanism :
-
Nucleophilic attack on the N=N bond
-
Formation of a strained 4-membered intermediate
-
Rearrangement driven by steric relief and hydrazone stabilization
Oxidation and Reduction Pathways
Oxidation :
-
Agents : KMnO₄ (acidic conditions) or H₂O₂
-
Products : Pyrazolo[4,3-b]pyridine N-oxides (72–85% yield)
Reduction :
-
Agents : NaBH₄/NiCl₂ or catalytic hydrogenation
-
Products : Dihydro derivatives with retained ring structure
Salt-Dependent Reactivity
The hydrochloride counterion influences:
-
Stability : Prevents decomposition during SNAr vs neutral conditions (t₁/₂ increases from 2 hr → 48 hr)
Table 2: Regioselectivity in Electrophilic Attacks
Position | Electrophile | Major Product | Selectivity Factor |
---|---|---|---|
C-5 | Acetyl chloride | 5-Acetamido derivative | 8:1 |
N-1 | Methyl iodide | 1-Methylpyrazolo derivative | >20:1 |
Pharmacophoric Modifications
Reactions enabling bioactivity optimization:
-
Suzuki coupling : Introduces aryl groups at C-3 (Pd(PPh₃)₄, 82% yield)
-
Mannich reactions : Adds aminomethyl chains to C-5 (37–64% yield)
Key application : These derivatives show nM-level kinase inhibition (e.g., IC₅₀ = 12 nM vs PIM1 kinase) .
Stability Under Extreme Conditions
Thermal analysis :
Hydrolytic stability :
-
pH 1–9: Stable for 72 hr
-
pH >10: Degrades via pyrazole ring opening (t₁/₂ = 4.3 hr at pH 12)
This reactivity profile establishes this compound as a versatile scaffold for constructing bioactive molecules. The compound’s regioselective modifications and stability under physiological conditions make it particularly valuable for kinase inhibitor development .
Applications De Recherche Scientifique
Biological Activities
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride exhibits a range of biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that derivatives of 1H-pyrazolo[4,3-b]pyridin-7-amine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions at the 4-position could enhance or diminish activity .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MV4-11 | 5.2 |
Compound B | K562 | 3.8 |
Compound C | MCF-7 | 6.0 |
Neurological Applications
The compound has also been identified as a phosphodiesterase type 1 (PDE1) inhibitor, which suggests its potential use in treating neurodegenerative disorders. PDEs play a crucial role in regulating intracellular signaling pathways involving cyclic nucleotides, making them significant targets for drug development aimed at conditions like Alzheimer's disease and other cognitive impairments .
Antitubercular Activity
Recent research highlights the antitubercular properties of pyrazolo derivatives, including those based on the pyrazolo[4,3-b]pyridine scaffold. These compounds have shown promising activity against Mycobacterium tuberculosis, with mechanisms that do not interfere with traditional targets like cell-wall biosynthesis .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazolo derivatives, researchers synthesized several compounds based on the 1H-pyrazolo[4,3-b]pyridine structure. The most potent compound exhibited an IC50 value of 2.5 µM against MCF-7 cells and was noted to induce apoptosis through caspase activation pathways.
Case Study 2: PDE Inhibition
A clinical trial investigated the efficacy of a PDE1 inhibitor derived from this compound in patients with Alzheimer's disease. The results indicated improved cognitive function scores after treatment compared to placebo groups, supporting further investigation into its therapeutic potential.
Mécanisme D'action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation.
Signal Transduction Pathways: The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical properties and biological activities.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused with a pyrazole ring and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with TRKs and other molecular targets effectively, making it a valuable compound in medicinal chemistry and drug development.
Activité Biologique
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core structure, which is known for its ability to interact with various biological targets. The molecular formula is C7H8ClN3, and its molecular weight is approximately 175.61 g/mol.
The biological activity of this compound primarily stems from its role as a kinase inhibitor. It has been shown to inhibit several key kinases involved in cancer cell proliferation and survival pathways:
- Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cell growth and survival by activating downstream signaling pathways such as AKT. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Cyclin-dependent kinases (CDKs) : These are pivotal in cell cycle regulation. The compound has demonstrated potential as a CDK inhibitor, which could lead to cell cycle arrest in cancerous cells .
Anticancer Activity
Numerous studies have reported on the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:
Cell Line | IC50 (µM) |
---|---|
A549 | 2.9 |
HEPG2 | 2.6 |
HCT-116 | 2.3 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Fungal Infections : It was found to be nearly as effective as Amphotericin B against Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL .
- Bacterial Infections : Several derivatives based on the pyrazolo-pyridine structure exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrazolo[4,3-b]pyridine derivatives and evaluated their biological activities. The lead compound exhibited significant inhibition of tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of various substituted pyrazolo[4,3-b]pyridines revealed that specific substitutions at the N1 and C5 positions enhanced both anticancer and antimicrobial activities. This highlights the importance of structural modifications in optimizing biological efficacy .
Propriétés
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBDDONNAGSLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.